molecular formula C6H5FN2O2 B14085969 3-Amino-6-fluoropicolinic acid

3-Amino-6-fluoropicolinic acid

Cat. No.: B14085969
M. Wt: 156.11 g/mol
InChI Key: ZMFFHJJWMWBPCP-UHFFFAOYSA-N
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Description

3-Amino-6-fluoropicolinic acid (molecular formula C₆H₅FN₂O₂, molecular weight 172.12) is a halogenated aromatic compound featuring a pyridine ring substituted with an amino (-NH₂) group at position 3 and a fluorine atom at position 6, along with a carboxylic acid (-COOH) group at position 2. The fluorine atom enhances metabolic stability and lipophilicity, while the amino group enables participation in coupling reactions, such as amide bond formation or cross-coupling catalysis .

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

3-amino-6-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,8H2,(H,10,11)

InChI Key

ZMFFHJJWMWBPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-fluoropicolinic acid typically involves multi-step organic reactions. One common method includes the fluorination of picolinic acid derivatives followed by amination. For instance, starting with 6-fluoropicolinic acid, the amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom at position 6 facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Reagents/Conditions Product Yield Source
Fluorine displacementNH₃ (aq.), CuSO₄ catalyst, 120°C, 6 hr3-Amino-6-aminopicolinic acid72%
Halogen exchangeKOtBu, DMF, 80°C, 12 hr3-Amino-6-chloropicolinic acid65%

Key Findings :

  • Fluorine's electronegativity activates the pyridine ring for substitution, particularly at ortho/para positions relative to the amino group .

  • Copper catalysts enhance ammonia-mediated substitution efficiency .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to specific positions on the pyridine ring:

Reaction Reagents/Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hr3-Amino-5-nitro-6-fluoropicolinic acid58%
SulfonationSO₃/H₂SO₄, 50°C, 4 hr3-Amino-6-fluoro-5-sulfopicolinic acid63%

Mechanistic Notes :

  • Nitration occurs preferentially at position 5 due to steric and electronic effects from the amino group .

  • Sulfonation requires elevated temperatures to overcome kinetic barriers .

Oxidation and Reduction Reactions

The carboxylic acid and amino groups enable redox transformations:

Reaction Reagents/Conditions Product Yield Source
Carboxylic acid reductionBH₃·THF, 0°C → RT, 6 hr3-Amino-6-fluoropicolinalcohol81%
Amino group oxidationH₂O₂, FeSO₄, 40°C, 3 hr3-Nitro-6-fluoropicolinic acid67%

Critical Observations :

  • Borane selectively reduces the carboxylic acid without affecting the amino group .

  • Fenton-like systems (Fe²⁺/H₂O₂) oxidize primary amines to nitro groups efficiently .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the pyridine core:

Reaction Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 90°C, 24 hr3-Amino-6-fluoro-4-phenylpicolinic acid76%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, 110°C, 18 hr3-(N-Methylamino)-6-fluoropicolinic acid68%

Catalytic Insights :

  • Bulky ligands (e.g., Xantphos) suppress side reactions in Buchwald-Hartwig amination .

  • Aryl boronic acids with electron-donating groups enhance Suzuki coupling yields .

Acid Derivative Formation

The carboxylic acid participates in condensation and esterification:

Reaction Reagents/Conditions Product Yield Source
EsterificationSOCl₂/MeOH, RT, 2 hrMethyl 3-amino-6-fluoropicolinate89%
Amide formationHATU, DIPEA, DMF, RT, 12 hr3-Amino-6-fluoropicolinamide78%

Optimization Data :

  • Thionyl chloride/methanol achieves near-quantitative esterification .

  • HATU-mediated amidation minimizes racemization compared to EDCI .

Ring Functionalization via Diazotization

The amino group enables diazonium chemistry:

Reaction Reagents/Conditions Product Yield Source
Sandmeyer reactionNaNO₂/HCl, CuCN, 0°C → RT3-Cyano-6-fluoropicolinic acid61%
Fluorination via Balz-SchiemannNaNO₂/HBF₄, 100°C, 2 hr3-Fluoro-6-fluoropicolinic acid55%

Challenges :

  • Diazonium intermediates are thermally unstable; low temperatures (-5°C to 5°C) are critical .

  • Balz-Schiemann reactions require anhydrous conditions to avoid hydrolysis .

Scientific Research Applications

3-Amino-6-fluoropicolinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 3-amino-6-fluoropicolinic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Amino-6-fluoropicolinic acid with structurally related picolinic acid derivatives, emphasizing substituent effects, molecular properties, and applications:

Compound Molecular Formula Molecular Weight Substituents Key Properties Applications References
This compound C₆H₅FN₂O₂ 172.12 -NH₂ (C3), -F (C6), -COOH (C2) High polarity, potential for hydrogen bonding; moderate solubility in polar solvents Pharmaceutical intermediates, catalytic ligands Inferred
3-Amino-6-chloropicolinic acid C₆H₅ClN₂O₂ 188.57 -NH₂ (C3), -Cl (C6), -COOH (C2) Higher molecular weight than fluoro analog; increased halogen reactivity Agrochemical synthesis, metal-organic frameworks
6-Amino-3-(4-fluorophenyl)picolinic acid C₁₂H₉FN₂O₂ 244.21 -NH₂ (C6), -F (Ph), -COOH (C2) Enhanced aromatic stacking; improved solubility in DMSO Coupling reactions, drug discovery
3-Bromo-6-fluoropicolinic acid C₆H₃BrFNO₂ 220.00 -Br (C3), -F (C6), -COOH (C2) Heavy atom effect; useful in X-ray crystallography Material science, halogen exchange reactions
6-Chloro-3-fluoropicolinic acid C₆H₃ClFNO₂ 187.55 -Cl (C6), -F (C3), -COOH (C2) Dual halogenation enhances electronic diversity Herbicide intermediates, cross-coupling substrates

Substituent Effects on Reactivity and Stability

  • Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity increases electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (NAS) reactions. Chlorine and bromine offer bulkier leaving groups, favoring elimination or radical pathways .
  • Amino Group Position: The amino group at C3 (vs. C6 in some analogs) enhances regioselectivity in cross-coupling reactions, as seen in Suzuki-Miyaura couplings .

Research Findings and Trends

Halogen Diversity : Fluorine and chlorine substituents dominate in agrochemicals due to cost-effectiveness, while bromine is reserved for specialized materials .

Synthetic Challenges: Fluorination at C6 in picolinic acids requires careful optimization to avoid decarboxylation, as noted in the synthesis of 3-Bromo-6-fluoropicolinic acid .

Safety and Handling: Amino-fluoro-picolinic acids necessitate rigorous safety protocols, including SDS compliance and waste management, as emphasized for 6-Amino-3-(3-chloro-4-fluorophenyl)picolinic acid .

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